(S)-methyl 2-(benzylamino)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2-(benzylamino)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-(benzylamino)propanoate hydrochloride typically involves the reaction of (S)-methyl 2-(benzylamino)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves the use of organic solvents such as methanol or ethanol and requires careful monitoring of temperature and pH levels .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄, H₂/Ni
Substitution: Alkyl halides, acyl chlorides, SOCl₂
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-methyl 2-(benzylamino)propanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-methyl 2-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride
- (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate
Uniqueness
(S)-methyl 2-(benzylamino)propanoate hydrochloride is unique due to its specific chiral configuration and the presence of both benzyl and amino groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUWPAKLUHULRE-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670446 |
Source
|
Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19460-85-6 |
Source
|
Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.